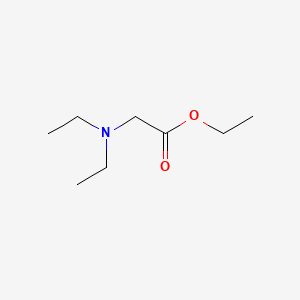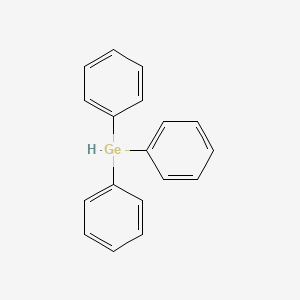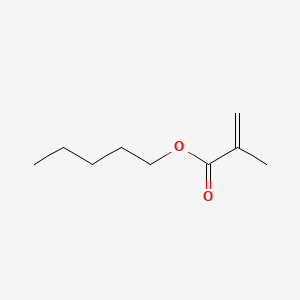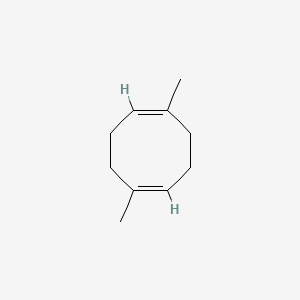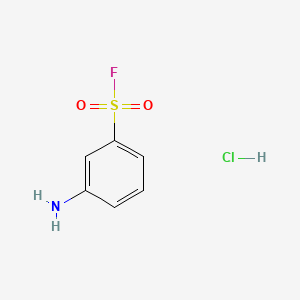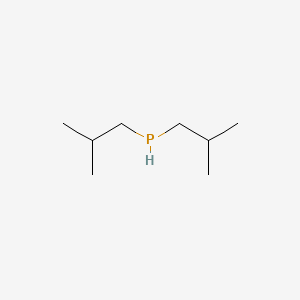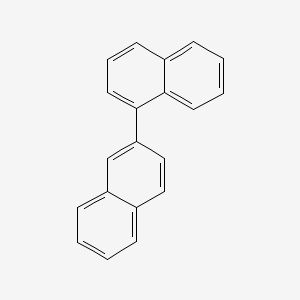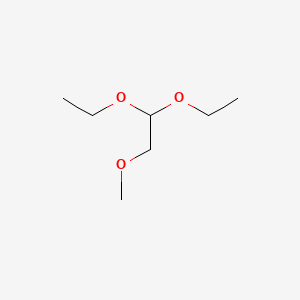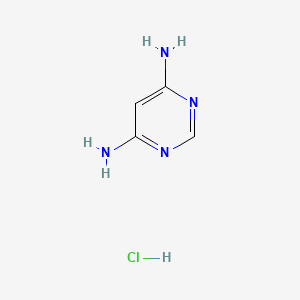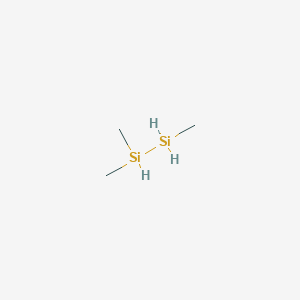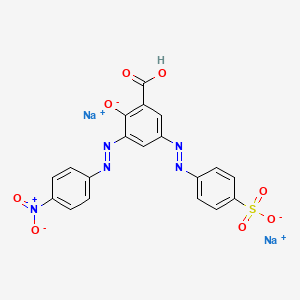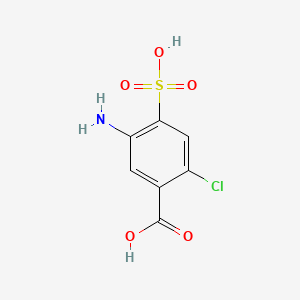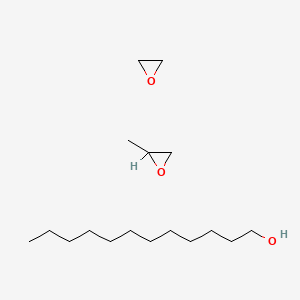
Dodecan-1-ol;2-methyloxirane;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecan-1-ol;2-methyloxirane;oxirane is a nonionic surfactant known for its excellent emulsifying, dispersing, and antistatic properties. It is commonly used in various industrial applications, including metalworking fluids, inks, and lubricants . This compound is characterized by its ability to reduce surface tension and form stable emulsions, making it valuable in formulations requiring consistent performance.
Métodos De Preparación
The preparation of Dodecan-1-ol;2-methyloxirane;oxirane typically involves an etherification reaction. The process begins with the reaction of a dodecyl alcohol with ethylene oxide and propylene oxide to form a polyoxyethylene and polyoxypropylene structure. This intermediate is then reacted with dodecyl alcohol to produce the final compound . The reaction conditions often include controlled temperatures and the use of catalysts to ensure efficient conversion and high yield.
Análisis De Reacciones Químicas
Dodecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the polymer structure, potentially altering its physical and chemical properties.
Substitution: Substitution reactions can occur, where functional groups within the polymer are replaced by other groups, leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dodecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations, aiding in the stabilization of emulsions and dispersions.
Biology: In biological research, it can be used to solubilize hydrophobic compounds, making them more accessible for biological assays.
Medicine: This compound is explored for its potential use in drug delivery systems, where its emulsifying properties can enhance the bioavailability of certain drugs.
Mecanismo De Acción
The mechanism of action of Dodecan-1-ol;2-methyloxirane;oxirane primarily involves its ability to reduce surface tension and stabilize emulsions. The molecular structure allows it to interact with both hydrophobic and hydrophilic substances, forming micelles that encapsulate hydrophobic compounds. This property is crucial in its role as an emulsifying and dispersing agent, enabling the formation of stable mixtures of otherwise immiscible substances.
Comparación Con Compuestos Similares
Dodecan-1-ol;2-methyloxirane;oxirane can be compared with other similar compounds, such as:
Lauryl alcohol, ethoxylated, propoxylated: Similar in structure and function, but may have different chain lengths and degrees of ethoxylation and propoxylation.
Dodecan-1-ol, 2-methyloxirane, oxirane: Another similar compound with slight variations in the polymer structure and properties.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic segments, which provides optimal emulsifying and dispersing properties for a wide range of applications.
Propiedades
Número CAS |
68238-81-3 |
|---|---|
Fórmula molecular |
C17H36O3 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
dodecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H26O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-2-4-3;1-2-3-1/h13H,2-12H2,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
AXKRWCWDFIQIKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCO.CC1CO1.C1CO1 |
SMILES canónico |
CCCCCCCCCCCCO.CC1CO1.C1CO1 |
Key on ui other cas no. |
68238-81-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


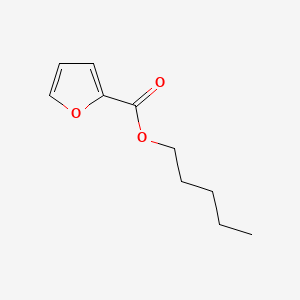
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B1594325.png)
